Cas no 89021-10-3 (5-Thiazolecarboxaldehyde,2-amino-4-methyl-)

5-Thiazolecarboxaldehyde,2-amino-4-methyl- is a heterocyclic organic compound featuring a thiazole core substituted with an amino group at the 2-position and a methyl group at the 4-position, along with a formyl functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The presence of both amino and aldehyde functionalities allows for selective derivatization, enabling applications in Schiff base formation, condensation reactions, and heterocyclic scaffold development. Its well-defined reactivity profile and stability under standard conditions make it a valuable reagent for researchers in medicinal chemistry and materials science.
5-Thiazolecarboxaldehyde,2-amino-4-methyl- structure
89021-10-3 structure
Product name:5-Thiazolecarboxaldehyde,2-amino-4-methyl-
CAS No:89021-10-3
MF:C5H6N2OS
MW:142.178939342499
CID:720825
PubChem ID:13128665

5-Thiazolecarboxaldehyde,2-amino-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxaldehyde,2-amino-4-methyl-
    • 2-amino-4-methyl-1,3-thiazole-5-carbaldehyde
    • 2-AMINO-4-METHYL-5-THIAZOLECARBOXALDEHYDE
    • 2-Amino-4-methyl-5-thiazol-aldehyd
    • 2-Amino-4-methyl-5-thiazolcarboxaldehyd
    • 2-amino-4-methyl-5-thiazolecarbaldehyde
    • 2-amino-4-methyl-thiazole-5-carbaldehyde
    • 5-Thiazolecarboxaldehyde,2-amino-4-methyl
    • AKOS006229720
    • 2-amino-4-methylthiazole-5-carbaldehyde
    • SCHEMBL13459256
    • DTXSID30520362
    • MFCD08460378
    • 89021-10-3
    • Inchi: InChI=1S/C5H6N2OS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3,(H2,6,7)
    • InChI Key: XHOMXSLMACCEEY-UHFFFAOYSA-N
    • SMILES: CC1=C(SC(=N1)N)C=O

Computed Properties

  • Exact Mass: 142.02000
  • Monoisotopic Mass: 142.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.2Ų
  • XLogP3: 0.8

Experimental Properties

  • PSA: 84.22000
  • LogP: 1.42740

5-Thiazolecarboxaldehyde,2-amino-4-methyl- Security Information

5-Thiazolecarboxaldehyde,2-amino-4-methyl- Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

5-Thiazolecarboxaldehyde,2-amino-4-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659083-5g
2-Amino-4-methylthiazole-5-carbaldehyde
89021-10-3 98%
5g
¥28593.00 2024-04-26

5-Thiazolecarboxaldehyde,2-amino-4-methyl- Related Literature

Additional information on 5-Thiazolecarboxaldehyde,2-amino-4-methyl-

Recent Advances in the Study of 5-Thiazolecarboxaldehyde,2-amino-4-methyl- (CAS: 89021-10-3) in Chemical Biology and Pharmaceutical Research

The compound 5-Thiazolecarboxaldehyde,2-amino-4-methyl- (CAS: 89021-10-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its thiazole core and functional aldehyde and amino groups, serves as a crucial building block for the synthesis of various bioactive molecules. Recent studies have explored its potential as a precursor for novel antimicrobial, anticancer, and anti-inflammatory agents, highlighting its importance in medicinal chemistry.

One of the most notable advancements in the study of 89021-10-3 is its role in the synthesis of thiazole-based small molecules with enhanced pharmacological properties. Researchers have demonstrated that modifications to the amino and aldehyde groups of this compound can lead to the development of derivatives with improved binding affinity to target proteins. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 5-Thiazolecarboxaldehyde derivatives that exhibited potent inhibitory activity against bacterial enzymes, suggesting their potential as next-generation antibiotics.

In addition to its antimicrobial applications, 5-Thiazolecarboxaldehyde,2-amino-4-methyl- has also been investigated for its anticancer potential. A recent study in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound could selectively inhibit the proliferation of cancer cells by targeting key signaling pathways, such as the PI3K/AKT/mTOR axis. These findings underscore the compound's utility in the design of targeted cancer therapies, particularly for tumors that are resistant to conventional treatments.

Another area of interest is the compound's role in the development of anti-inflammatory agents. Researchers have synthesized novel thiazole derivatives using 89021-10-3 as a starting material and evaluated their efficacy in reducing inflammation in preclinical models. A 2022 study in the European Journal of Medicinal Chemistry highlighted that these derivatives could modulate the activity of pro-inflammatory cytokines, offering a promising avenue for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising developments, challenges remain in the optimization of 5-Thiazolecarboxaldehyde,2-amino-4-methyl- derivatives for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies. Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of optimal derivatives, paving the way for more efficient drug development processes.

In conclusion, the compound 5-Thiazolecarboxaldehyde,2-amino-4-methyl- (CAS: 89021-10-3) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications in antimicrobial, anticancer, and anti-inflammatory drug development highlight its significance in addressing unmet medical needs. Future research should focus on overcoming the current limitations and translating these findings into clinically viable therapeutics.

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